What are the physicochemical properties of Lupeolic acid
What are the physicochemical properties of Lupeolic acid
An In-depth Technical Guide on the Physicochemical Properties of Lupeolic Acid
Introduction
Lupeolic acid is a pentacyclic triterpenoid of the lupane series, a class of natural compounds recognized for their diverse pharmacological activities.[1] Found in various plant species, including Boswellia sacra and Piper auritum, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-proliferative effects.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Lupeolic acid, details the experimental methodologies for their determination, and illustrates its interaction with a key biological signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Data
The fundamental physicochemical properties of Lupeolic acid are summarized below. These parameters are critical for understanding its behavior in biological systems and for the formulation of potential drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [3][4][5] |
| Molecular Weight | 456.7 g/mol | [2][3] |
| Physical Form | Solid | [6] |
| Boiling Point | 550.0 ± 33.0 °C (Predicted) | |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 4.51 ± 0.70 (Predicted) | |
| LogP (XLogP3) | 9.1 (Computed) | [3] |
| Water Solubility | 1.3 x 10⁻⁴ g/L (Calculated, 25°C) | [8] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug discovery and development. The following section outlines standard experimental protocols applicable to the characterization of triterpenoids like Lupeolic acid.
Determination of Solubility
The solubility of a compound is a critical factor influencing its absorption and bioavailability. Due to the hydrophobic nature of triterpenoids, solubility is often low in aqueous media but higher in organic solvents.[9]
Methodology: Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.
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Preparation: An excess amount of Lupeolic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, methanol, ethyl acetate) in a sealed vial.
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Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After agitation, the samples are allowed to stand, allowing undissolved solute to settle. The supernatant is then carefully collected and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.[10]
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Quantification: The concentration of Lupeolic acid in the filtered supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with known concentrations of Lupeolic acid is used for accurate quantification.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of Melting Point and Thermal Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and study the thermal behavior of a substance.
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation: A small, accurately weighed amount of Lupeolic acid (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
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Instrumentation: The sample and reference pans are placed in the DSC cell.
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Thermal Program: The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen gas flow).
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Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
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Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic peak indicates melting, and the onset or peak temperature of this event is taken as the melting point.[12]
Determination of Lipophilicity (LogP)
The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross biological membranes.
Methodology: HPLC Method (Reverse-Phase)
This method estimates LogP based on the retention time of the compound on a reverse-phase HPLC column.
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System Setup: A reverse-phase HPLC system (e.g., C18 column) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.[13]
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Calibration: A series of standard compounds with known LogP values are injected into the system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).
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Sample Analysis: Lupeolic acid is dissolved in a suitable solvent and injected into the HPLC system under the same conditions. Its retention time is measured.
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Calculation: The retention factor (k) for Lupeolic acid is calculated, and its LogP value is determined by interpolation from the calibration curve.
Biological Activity and Signaling Pathway
Lupeolic acid and its derivatives have been shown to modulate critical intracellular signaling pathways involved in cell proliferation and survival. The acetylated form, Acetyl-lupeolic acid (ac-LA), has been identified as a potent inhibitor of the Akt signaling pathway, which is frequently dysregulated in cancer.[14]
Akt Signaling Pathway Inhibition by Acetyl-Lupeolic Acid
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Acetyl-lupeolic acid has been shown to inhibit this pathway by directly binding to the pleckstrin homology (PH) domain of Akt.[14] This allosteric inhibition prevents the phosphorylation and subsequent activation of Akt. The downstream consequences of this inhibition include the reduced activity of mTOR and other key effectors, ultimately leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.[14]
Caption: Inhibition of the Akt signaling pathway by Acetyl-Lupeolic Acid.
Conclusion
Lupeolic acid is a promising natural compound with significant therapeutic potential. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its advancement from preclinical research to potential clinical applications. The standardized protocols provided herein serve as a valuable resource for researchers engaged in the characterization of Lupeolic acid and other related triterpenoids. Furthermore, elucidating its mechanism of action, such as the inhibition of the Akt pathway, provides a rational basis for its exploration in cancer therapy and other disease areas.
References
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- 8. CAS # 87355-32-6, Lupeolic acid, 3alpha-Hydroxylup-20(29)-en-24-oic acid - chemBlink [chemblink.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
